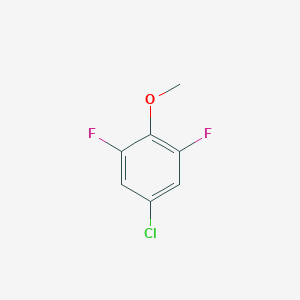

4-Chloro-2,6-difluoroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNULYVUAIRSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296601 | |

| Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170572-51-7 | |

| Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170572-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,6-difluoroanisole (CAS Number: 170572-51-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-difluoroanisole, also known by its systematic name 5-Chloro-1,3-difluoro-2-methoxybenzene, is a halogenated aromatic ether. Its chemical structure, featuring a methoxy group and three halogen substituents (one chlorine and two fluorine atoms) on a benzene ring, makes it a valuable building block in organic synthesis. The presence and specific arrangement of these functional groups impart unique electronic and steric properties to the molecule, rendering it a useful intermediate in the preparation of more complex chemical entities, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, and outlines its potential applications and synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, experimental values for properties such as boiling point, melting point, and density are not consistently reported in the public domain. One source provides a predicted boiling point.

| Property | Value | Source |

| CAS Number | 170572-51-7 | [1][2][3][4] |

| Molecular Formula | C₇H₅ClF₂O | [2][4][5] |

| Molecular Weight | 178.56 g/mol | [4][5] |

| Predicted Boiling Point | 187.0 ± 35.0 °C | [5] |

| Melting Point | No data available | [2] |

| Density | No data available | [2] |

| Purity (typical) | 98%+ | [4] |

Synthesis

Hypothetical Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the well-established Williamson ether synthesis and would require optimization for this specific substrate.

Materials:

-

4-Chloro-2,6-difluorophenol

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN))

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a solution of 4-chloro-2,6-difluorophenol in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for a specified time to ensure complete formation of the phenoxide.

-

Slowly add the methylating agent (methyl iodide or dimethyl sulfate) to the reaction mixture.

-

The reaction may be heated to facilitate the substitution reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.

Applications in Drug Development and Organic Synthesis

Halogenated aromatic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine atoms in this compound can enhance metabolic stability by blocking sites of oxidation and can also participate in favorable interactions with protein targets. The chlorine atom provides a reactive handle for further functionalization through various cross-coupling reactions.

While specific examples of drug candidates derived directly from this compound are not prominent in the literature, its structural motifs are present in molecules of pharmaceutical interest. It serves as a valuable intermediate for the synthesis of more complex molecules that may find applications as:

-

Kinase Inhibitors: The substituted phenyl ring can serve as a scaffold for the synthesis of compounds that target the ATP-binding site of various kinases, which are crucial targets in oncology.

-

GPCR Modulators: The core structure can be elaborated to produce ligands for G-protein coupled receptors, a large family of drug targets involved in a wide range of physiological processes.

Potential Synthetic Transformations

The chlorine atom in this compound is susceptible to displacement via nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, making it a versatile building block.

Safety and Handling

Detailed toxicological data for this compound is not widely available. As with any chemical substance, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for organic synthesis. Its unique substitution pattern offers potential for the development of novel compounds with applications in medicinal chemistry and materials science. Further research is needed to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its utility in the creation of new bioactive molecules. This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.

References

- 1. arctomsci.com [arctomsci.com]

- 2. aobchem.com [aobchem.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 5-Chloro-1,3-difluoro-2-methoxybenzene | CymitQuimica [cymitquimica.com]

- 5. 4-Chloro-2,6-difluorophenyl methyl ether, 5-Chloro-1,3-difluoro-2-methoxybenzene manufacturers and suppliers - chemicalbook [chemicalbook.com]

4-Chloro-2,6-difluoroanisole: A Technical Overview for Chemical Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-2,6-difluoroanisole, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, synthesis, and safety profile.

Core Chemical Properties

This compound, with the CAS Registry Number 170572-51-7, is a halogenated aromatic ether. Its structure, featuring a methoxy group ortho to two fluorine atoms and para to a chlorine atom, imparts unique electronic and conformational properties that are of significant interest in medicinal chemistry and materials science.

A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 170572-51-7 | ChemScene[1] |

| Molecular Formula | C₇H₅ClF₂O | ChemScene[1] |

| Molecular Weight | 178.56 g/mol | ChemScene[1] |

| Synonym(s) | 5-Chloro-1,3-difluoro-2-methoxybenzene | ChemScene[1] |

| SMILES | COC1=C(C=C(C=C1F)Cl)F | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | ChemScene |

| logP (octanol-water partition coefficient) | 2.6268 | ChemScene |

| Hydrogen Bond Acceptors | 1 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its preparation can be logically inferred from standard organic chemistry principles. The most probable synthetic route involves the methylation of the corresponding phenol, 4-chloro-2,6-difluorophenol. This transformation is a classic Williamson ether synthesis.

Postulated Experimental Protocol: Methylation of 4-Chloro-2,6-difluorophenol

This protocol is based on general methods for the methylation of phenols and should be optimized for specific laboratory conditions.

Materials:

-

4-Chloro-2,6-difluorophenol

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile, N,N-dimethylformamide)

-

Deionized water

-

Organic extraction solvent (e.g., ethyl acetate, diethyl ether)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2,6-difluorophenol in the chosen anhydrous solvent. Add the base portion-wise with stirring. The reaction mixture may be heated to facilitate the formation of the phenoxide salt.

-

Methylation: Cool the reaction mixture to an appropriate temperature (e.g., 0 °C or room temperature). Slowly add the methylating agent dropwise via a syringe or dropping funnel.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography or distillation to yield this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the proposed synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not currently available in public databases. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: A singlet for the methoxy protons (-OCH₃) is expected. The aromatic region would show a triplet for the proton at the C5 position due to coupling with the two ortho fluorine atoms.

-

¹³C NMR: The spectrum would display distinct signals for the methoxy carbon, the four unique aromatic carbons, and show characteristic carbon-fluorine couplings.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

-

IR Spectroscopy: Characteristic absorption bands would be present for C-H stretching of the aromatic ring and the methyl group, C-O-C stretching of the ether linkage, and C-F and C-Cl stretching.

-

Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of a methyl radical followed by the loss of carbon monoxide.

Safety and Handling

While a comprehensive toxicological profile is not available, safety data sheets indicate that this compound should be handled with care. It is classified as harmful if swallowed and causes skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of complex organic molecules. The fluorine atoms can modulate the acidity of adjacent protons and influence the binding of the molecule to biological targets. The chlorine atom provides a site for further functionalization through cross-coupling reactions. These features make it an attractive starting material for the discovery of new therapeutic agents and agrochemicals.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2,6-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2,6-difluoroanisole, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a complete, published protocol for its synthesis and characterization, this document outlines a proposed multi-step synthetic pathway with detailed experimental procedures adapted from established methodologies for analogous compounds. Furthermore, it presents a thorough characterization profile with expected analytical data based on spectroscopic principles and data from structurally related molecules.

Physicochemical Properties

This compound, also known as 5-Chloro-1,3-difluoro-2-methoxybenzene, is a halogenated aromatic ether. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 170572-51-7 | [1] |

| Molecular Formula | C₇H₅ClF₂O | [1] |

| Molecular Weight | 178.56 g/mol | [1] |

| Purity | ≥98% (typical) | [1] |

| Appearance | Not specified (likely a colorless liquid or low-melting solid) | - |

| SMILES | COC1=C(F)C=C(Cl)C=C1F | [1] |

Proposed Synthesis Pathway

A plausible and efficient three-step synthesis of this compound is proposed, commencing from the commercially available 2,6-difluoroaniline. The pathway involves an initial chlorination, followed by a diazotization and hydrolysis to the corresponding phenol, and concludes with a methylation to yield the target anisole.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations and should be optimized for the specific substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Chloro-2,6-difluoroaniline

This procedure is adapted from a known method for the chlorination of 2,6-difluoroaniline.

Reaction: 2,6-Difluoroaniline + SO₂Cl₂ → 4-Chloro-2,6-difluoroaniline

Materials:

-

2,6-Difluoroaniline

-

Sulfuryl chloride (SO₂Cl₂)

-

Glacial acetic acid

-

Pentane

-

Concentrated hydrochloric acid

-

Aqueous sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-difluoroaniline in glacial acetic acid.

-

Slowly add sulfuryl chloride to the solution.

-

Heat the mixture to 80°C and then reflux for 6 hours.

-

After cooling to room temperature, concentrate the solution under reduced pressure.

-

Stir the residue with water and pentane.

-

Filter the solid residue and wash with water.

-

Mix the resulting solid with concentrated hydrochloric acid and heat at reflux for 2 hours.

-

After cooling, carefully neutralize the solution with aqueous sodium hydroxide.

-

Extract the product three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Chloro-2,6-difluoroaniline.

| Parameter | Value |

| Starting Material | 2,6-Difluoroaniline |

| Reagent | Sulfuryl chloride |

| Solvent | Glacial acetic acid |

| Reaction Temperature | 80°C to reflux |

| Reaction Time | 6 hours (reflux) |

| Product | 4-Chloro-2,6-difluoroaniline |

| Purity | >95% (typical) |

| Yield | Not specified |

Step 2: Synthesis of 4-Chloro-2,6-difluorophenol

This protocol is based on the general principles of the Sandmeyer reaction for the conversion of an aniline to a phenol.

Reaction: 4-Chloro-2,6-difluoroaniline → [Diazonium Salt] → 4-Chloro-2,6-difluorophenol

Materials:

-

4-Chloro-2,6-difluoroaniline

-

Concentrated sulfuric acid

-

Sodium nitrite (NaNO₂)

-

Copper(II) sulfate (CuSO₄)

-

Water

-

Urea

Procedure:

-

In a beaker, dissolve 4-Chloro-2,6-difluoroaniline in a 30% aqueous sulfuric acid solution with heating.

-

Cool the solution to -5 to 0°C in an ice-salt bath with vigorous stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite, maintaining the temperature between -5 and 0°C.

-

Continue stirring for 2 hours at this temperature.

-

Decompose any excess nitrous acid by the addition of urea until a starch-iodide test is negative.

-

In a separate flask equipped for distillation, prepare a solution of copper(II) sulfate in 50% aqueous sulfuric acid and bring it to a reflux.

-

Slowly add the cold diazonium salt solution to the hot copper sulfate solution. The resulting phenol will co-distill with water.

-

Separate the organic layer from the distillate, dry it, and purify by distillation or recrystallization to obtain 4-Chloro-2,6-difluorophenol.

| Parameter | Value |

| Starting Material | 4-Chloro-2,6-difluoroaniline |

| Reagents | NaNO₂, H₂SO₄, CuSO₄ |

| Solvent | Water |

| Reaction Temperature | -5 to 0°C (diazotization), Reflux (hydrolysis) |

| Product | 4-Chloro-2,6-difluorophenol |

| Purity | High |

| Yield | Good (typical for Sandmeyer) |

Step 3: Synthesis of this compound

This procedure is adapted from a general method for the methylation of phenols.

Reaction: 4-Chloro-2,6-difluorophenol + CH₃I → this compound

Materials:

-

4-Chloro-2,6-difluorophenol

-

Iodomethane (CH₃I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-Chloro-2,6-difluorophenol in anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Cool the mixture to 0°C in an ice bath and slowly add iodomethane.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to afford this compound.

| Parameter | Value |

| Starting Material | 4-Chloro-2,6-difluorophenol |

| Reagent | Iodomethane, Potassium carbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 0°C to room temperature |

| Reaction Time | 6-12 hours |

| Product | This compound |

| Purity | >98% |

| Yield | Good to excellent |

Characterization Workflow

A comprehensive characterization of the final product is crucial to confirm its identity and purity. The following workflow outlines the key analytical techniques to be employed.

Caption: Workflow for the characterization of this compound.

Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H NMR | |||

| -OCH₃ | ~3.9 - 4.1 | singlet (s) | - |

| Ar-H | ~6.8 - 7.2 | triplet (t) or doublet of doublets (dd) | J(H,F) ≈ 7-10 Hz |

| ¹³C NMR | |||

| -OCH₃ | ~56 - 62 | - | - |

| C-Cl | ~120 - 130 | triplet (t) | J(C,F) ≈ 3-5 Hz |

| C-H | ~110 - 115 | doublet of doublets (dd) | ¹J(C,F) ≈ 15-25 Hz, ³J(C,F) ≈ 3-5 Hz |

| C-O | ~150 - 155 | triplet (t) | J(C,F) ≈ 8-12 Hz |

| C-F | ~155 - 160 | doublet (d) | ¹J(C,F) ≈ 240-260 Hz |

| ¹⁹F NMR | ~ -110 to -130 | singlet (s) or multiplet | - |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (methyl) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 1250 - 1200 | C-O stretch (asymmetric) |

| 1100 - 1000 | C-O stretch (symmetric) |

| 1200 - 1100 | C-F stretch |

| 800 - 600 | C-Cl stretch |

Mass Spectrometry (MS)

| Ionization Mode | Expected m/z | Interpretation |

| EI or ESI | ~178/180 | Molecular ion peak [M]⁺ (with isotopic pattern for Cl) |

| EI | ~163/165 | [M - CH₃]⁺ |

| EI | ~149/151 | [M - CHO]⁺ |

| EI | ~143 | [M - Cl]⁺ |

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point and to optimize the described procedures to achieve the best possible results in their own laboratory settings.

References

Spectroscopic Profile of 4-Chloro-2,6-difluoroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2,6-difluoroanisole, a key intermediate in various synthetic applications. Due to the limited availability of a complete public dataset for this specific molecule, this guide combines available information with predicted spectroscopic values based on analogous compounds. It also details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for researchers.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are based on the analysis of substituent effects on similar aromatic compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | 7.0 - 7.2 | Triplet (t) | ~ 8 - 10 | Ar-H |

| 2 | 3.9 - 4.1 | Singlet (s) | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 155 - 160 (d, ¹JCF) | C-F |

| 2 | 130 - 135 | C-Cl |

| 3 | 115 - 120 (d, ²JCF) | C-H |

| 4 | 110 - 115 | C-OCH₃ |

| 5 | 55 - 60 | -OCH₃ |

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1600 - 1450 | Strong | Aromatic C=C Stretch |

| 1250 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |

| 1050 - 1000 | Strong | Aryl-O Stretch (Symmetric) |

| 1200 - 1000 | Strong | C-F Stretch |

| 800 - 600 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for this compound is C₇H₅ClF₂O, with a molecular weight of 178.56 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 178/180 | ~ 3:1 | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 163/165 | Variable | [M - CH₃]⁺ |

| 135/137 | Variable | [M - CH₃ - CO]⁺ |

| 107 | Variable | [M - CH₃ - CO - F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for substituted anisoles like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

-

IR Spectroscopy

-

Sample Preparation:

-

For liquid samples, a small drop can be placed between two KBr plates.

-

For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

-

-

Data Acquisition:

-

Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

In-depth Technical Guide: Molecular Structure and Conformation of 4-Chloro-2,6-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Chloro-2,6-difluoroanisole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages detailed structural and spectroscopic information from analogous compounds, namely anisole, 4-chloroanisole, and 2,6-difluoroanisole. By comparing the structural parameters and conformational behavior of these related molecules, this paper offers a well-grounded prediction of the geometric and conformational properties of this compound. This information is critical for professionals in drug development and scientific research who require a deep understanding of the molecule's three-dimensional structure for applications in molecular modeling, structure-activity relationship (SAR) studies, and materials science. This guide also includes standardized experimental protocols for the synthesis and spectroscopic analysis of substituted anisoles, providing a practical resource for laboratory work.

Introduction

This compound is a halogenated aromatic ether with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine and chlorine atoms on the benzene ring, along with the methoxy group, imparts unique electronic and steric properties to the molecule. A thorough understanding of its three-dimensional structure and conformational dynamics is essential for predicting its reactivity, intermolecular interactions, and biological activity.

This guide aims to provide an in-depth understanding of the molecular structure and conformation of this compound. In the absence of direct crystallographic or comprehensive spectroscopic data for the title compound in the public domain, this analysis is built upon a comparative study of structurally related and well-characterized molecules.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom at the para-position (C4), two fluorine atoms at the ortho-positions (C2 and C6), and a methoxy group (-OCH3) at the C1 position.

Conformational Analysis

The key conformational feature of anisole and its derivatives is the orientation of the methoxy group relative to the plane of the benzene ring. This is defined by the C2-C1-O-C(methyl) dihedral angle.

For anisole itself, the planar conformation, where the methoxy group lies in the same plane as the benzene ring, is the most stable. However, the introduction of bulky substituents at the ortho-positions (C2 and C6) can induce significant steric hindrance, forcing the methoxy group to rotate out of the plane of the ring.

In the case of 2,6-difluoroanisole, the two fluorine atoms at the ortho positions create substantial steric repulsion with the methoxy group. Consequently, the most stable conformation is predicted to be one where the methoxy group is oriented perpendicular to the benzene ring. This non-planar conformation minimizes the steric strain between the ortho-substituents and the methoxy group.

Given that this compound also possesses two fluorine atoms at the ortho-positions, it is highly probable that it will adopt a similar non-planar (perpendicular) conformation for the methoxy group. The chlorine atom at the para-position is not expected to significantly influence this conformational preference, as it is located too far from the methoxy group to exert a direct steric effect.

The logical relationship leading to this conformational prediction is illustrated in the following diagram:

Predicted Structural Parameters

While precise experimental values for bond lengths and angles of this compound are not available, we can estimate these parameters based on data from analogous compounds. The following tables summarize typical bond lengths and angles for the key structural motifs.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) | Basis of Prediction |

| C-Cl (aromatic) | ~1.74 | Based on data for 4-chloroanisole. |

| C-F (aromatic) | ~1.35 | Based on data for 2,6-difluoroanisole. |

| C-O (aromatic) | ~1.36 | Based on data for anisole and its derivatives. |

| O-C (methyl) | ~1.42 | Based on data for anisole and its derivatives. |

| C-C (aromatic) | ~1.39 | Standard aromatic C-C bond length. |

| C-H (aromatic) | ~1.08 | Standard aromatic C-H bond length. |

| C-H (methyl) | ~1.09 | Standard methyl C-H bond length. |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) | Basis of Prediction |

| C-C-Cl (aromatic) | ~120 | Typical for substituted benzene rings. |

| C-C-F (aromatic) | ~120 | Typical for substituted benzene rings. |

| C1-O-C(methyl) | ~118 | Based on data for anisole and its derivatives. |

| C2-C1-C6 (aromatic) | ~120 | Typical for benzene rings. |

| H-C-H (methyl) | ~109.5 | Standard tetrahedral angle for a methyl group. |

Table 3: Predicted Dihedral Angle for this compound

| Dihedral Angle | Predicted Angle (°) | Basis of Prediction |

| C2-C1-O-C(methyl) | ~90 | Based on the expected non-planar conformation due to steric hindrance from ortho-fluorine atoms. |

Predicted Spectroscopic Data

Based on the analysis of analogous compounds, the following spectroscopic characteristics are anticipated for this compound.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (Hz) | Notes |

| -OCH₃ | 3.8 - 4.0 | s | - | |

| Aromatic H | 6.8 - 7.2 | t | J(H,F) ≈ 7-9 | The two equivalent aromatic protons will appear as a triplet due to coupling with the two ortho-fluorine atoms. |

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| -OCH₃ | 55 - 60 | |

| C-Cl | 125 - 130 | |

| C-H (aromatic) | 110 - 115 | Carbon will be split by the attached fluorine (C-F coupling). |

| C-F | 155 - 160 | Carbon will be a doublet due to coupling to fluorine. |

| C-O | 150 - 155 |

Table 6: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (methyl) | 2950 - 2850 | Medium | Stretching |

| C=C (aromatic) | 1600 - 1450 | Medium | Stretching |

| C-O-C (ether) | 1250 - 1200 (asymmetric) | Strong | Stretching |

| 1050 - 1000 (symmetric) | Strong | Stretching | |

| C-F (aromatic) | 1200 - 1100 | Strong | Stretching |

| C-Cl (aromatic) | 850 - 800 | Strong | Stretching |

Experimental Protocols

The following are general experimental protocols that can be adapted for the synthesis and analysis of this compound.

Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing anisoles from the corresponding phenols.

Materials:

-

4-Chloro-2,6-difluorophenol

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Solvent (e.g., acetone, acetonitrile, or DMF)

-

Reaction flask with a reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve 4-Chloro-2,6-difluorophenol in the chosen solvent in a reaction flask.

-

Add a base (e.g., sodium hydroxide or potassium carbonate) to the solution to deprotonate the phenol and form the corresponding phenoxide.

-

Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (the inorganic salt byproduct) is present, remove it by filtration.

-

Transfer the filtrate to a separatory funnel and wash with water to remove any remaining base and salt.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over a drying agent, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by distillation or column chromatography.

The workflow for this synthesis is depicted below:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (for a liquid sample):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a small drop of the neat liquid this compound directly onto the ATR crystal.

-

If using a transmission cell, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) and assemble the cell.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or salt plates.

-

Acquire the spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the molecular structure and conformation of this compound. Based on the well-established principles of steric hindrance and the analysis of analogous compounds, a non-planar conformation with the methoxy group oriented perpendicular to the aromatic ring is proposed as the most stable arrangement. The tabulated predictions of bond lengths, bond angles, and spectroscopic data serve as a valuable reference for researchers. The inclusion of standardized experimental protocols for synthesis and analysis offers practical guidance for laboratory investigations involving this and related substituted anisoles. It is important to reiterate that these are predicted values, and future experimental studies, particularly X-ray crystallography and detailed NMR analysis, are necessary to definitively confirm the structural and conformational details of this compound.

Disclaimer

The quantitative data and structural predictions presented in this document are based on the analysis of structurally similar compounds and established chemical principles, as direct experimental data for this compound is not widely available. This information is intended for research and development purposes and should be used as a guide. Experimental verification is recommended to confirm these predictions.

4-Chloro-2,6-difluoroanisole reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2,6-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity and stability of this compound (CAS No. 170572-51-7). Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and draws analogies from structurally related polychlorofluoroaromatic compounds. The guide covers anticipated reactivity in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, it explores the expected stability profile under various conditions and proposes potential degradation pathways. Detailed, adaptable experimental protocols for key transformations are provided, alongside structured data tables for analogous compounds to facilitate comparison. Visual diagrams generated using Graphviz are included to illustrate predicted reaction pathways and logical workflows. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a foundational understanding of the chemical behavior of this compound.

Introduction

This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern of a methoxy group, a chlorine atom, and two fluorine atoms on the benzene ring imparts distinct electronic properties that are expected to govern its reactivity and stability. The electron-withdrawing nature of the halogen atoms renders the aromatic ring electron-deficient, making it susceptible to nucleophilic attack. Conversely, these substituents deactivate the ring towards electrophilic aromatic substitution. The methoxy group, being an ortho-, para-director, can influence the regioselectivity of certain reactions. Understanding the interplay of these electronic effects is crucial for predicting the chemical behavior of this compound and for its effective utilization in synthetic chemistry.

Predicted Chemical Reactivity

The reactivity of this compound is primarily dictated by the electron-deficient nature of the aromatic ring. This section outlines the anticipated reactivity in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three electron-withdrawing halogen atoms strongly activates the aromatic ring of this compound for nucleophilic aromatic substitution. In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group.

2.1.1. Regioselectivity

The two fluorine atoms are generally better leaving groups than the chlorine atom in SNAr reactions on activated aromatic systems. The fluorine atoms are positioned ortho and ortho' to the methoxy group and meta to the chlorine atom. The methoxy group is an activating group for electrophilic substitution but can have a more complex influence on nucleophilic substitution. However, the strong activation by the halogens is the dominant factor. Attack by a nucleophile is most likely to occur at the positions bearing the fluorine atoms (C2 and C6) due to the higher electronegativity of fluorine compared to chlorine, which enhances the electrophilicity of the attached carbon atoms.

2.1.2. Reaction Pathway

The generally accepted mechanism for SNAr reactions is the addition-elimination pathway, which proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: Generalized mechanism for the nucleophilic aromatic substitution of this compound.

2.1.3. Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Analogous)

This protocol is adapted from procedures for the SNAr of similar polychlorofluoroaromatic compounds.

-

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., piperidine, morpholine) (1.2 - 2.0 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

-

Polar aprotic solvent (e.g., DMF, DMSO, NMP)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., N₂ or Ar), add this compound and the solvent.

-

Add the amine nucleophile and the base to the solution.

-

Heat the reaction mixture to a temperature between 80-150 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in this compound can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-F bonds are generally much less reactive in these transformations.

2.2.1. Reactivity and Regioselectivity

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, the reaction is expected to occur selectively at the C4 position (the carbon bearing the chlorine atom).

2.2.2. Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2.2.3. Experimental Protocol: Suzuki-Miyaura Coupling (Analogous)

This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl chlorides.

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to a temperature typically between 80-120 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Stability and Degradation

The stability of this compound is influenced by the robust carbon-halogen and carbon-oxygen bonds. However, under certain conditions, degradation can be expected.

Predicted Stability Profile

-

Thermal Stability: Halogenated aromatic compounds are generally thermally stable. Significant decomposition of this compound is not expected at temperatures typically used in synthetic organic reactions (up to ~150-200 °C) for moderate reaction times.

-

pH Stability:

-

Acidic Conditions: Anisole derivatives can be susceptible to ether cleavage under strong acidic conditions, particularly in the presence of Lewis acids or strong protic acids like HBr or HI. However, the electron-withdrawing effects of the halogens may decrease the rate of this reaction.

-

Basic Conditions: The compound is expected to be relatively stable under basic conditions at moderate temperatures. At elevated temperatures and with strong bases, hydrolysis of the aryl-halide bonds, particularly the C-F bonds, could potentially occur.

-

-

Photostability: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV radiation. The C-Cl bond is more susceptible to photolysis than the C-F bond.

Potential Degradation Pathways

Based on the degradation of similar compounds, the following pathways can be postulated:

-

Hydrolytic Dehalogenation: Under harsh conditions (high temperature, strong base), nucleophilic substitution of the halogen atoms by hydroxide ions could lead to the formation of chlorodifluorophenols or dihydroxy-chlorobenzene derivatives.

-

Reductive Dehalogenation: In the presence of reducing agents or under certain microbial conditions, the carbon-halogen bonds can be cleaved. The C-Cl bond is generally more susceptible to reduction than C-F bonds.[1]

-

Ether Cleavage: Under strongly acidic conditions, cleavage of the methyl-oxygen bond of the anisole moiety could occur to yield the corresponding phenol.

Caption: Predicted degradation pathways for this compound.

Data Presentation

Due to the absence of specific quantitative data for this compound, the following table summarizes reaction conditions and yields for analogous nucleophilic aromatic substitution reactions on related polychlorofluoroaromatic compounds to provide a comparative reference.

| Substrate | Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 2,4-Dichloro-1-fluorobenzene | Piperidine | Piperidine (2 eq), K₂CO₃ (2 eq) | DMF | 12 | 80 | ~95% |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | 3-Hydroxybenzaldehyde (1 eq), K₂CO₃ (1.5 eq) | DMF | 24 | 100 | ~90% (at C4)[2] |

| 2,4,6-Trichloropyridine | Sodium Methoxide | NaOMe | Methanol | Reflux | 24 | ~70% (at C2/C6) |

Conclusion

This technical guide has provided a predictive overview of the reactivity and stability of this compound based on the established chemical behavior of analogous compounds. The electron-deficient nature of the aromatic ring is expected to make it a valuable substrate for nucleophilic aromatic substitution reactions, with the fluorine atoms being the more probable leaving groups. Furthermore, the carbon-chlorine bond offers a site for selective palladium-catalyzed cross-coupling reactions. The compound is anticipated to exhibit good stability under typical synthetic conditions, with potential degradation pathways involving hydrolytic dehalogenation, reductive dehalogenation, and ether cleavage under harsh conditions. The provided experimental protocols, adapted from related systems, offer a starting point for the synthetic manipulation of this molecule. It is imperative that future experimental work on this compound be conducted to validate and expand upon the predictions outlined in this guide.

References

- 1. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of 4-Chloro-2,6-difluoroanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-difluoroanisole. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. This guide also offers insights into the expected solubility based on the properties of structurally similar compounds.

Introduction to this compound

This compound is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with a chlorine atom, two fluorine atoms, and a methoxy group, suggests it is a relatively non-polar compound. Understanding its solubility in organic solvents is crucial for its application in organic synthesis, pharmaceutical development, and materials science, where it may be used as a reactant, intermediate, or building block. The choice of solvent is critical for reaction kinetics, purification processes like crystallization, and formulation development.

Expected Solubility Profile

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values at a standard temperature (e.g., 25 °C).

| Organic Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) at 25°C | Observations |

| Acetone | C₃H₆O | 20.7 | Experimental Data | |

| Acetonitrile | C₂H₃N | 37.5 | Experimental Data | |

| Chloroform | CHCl₃ | 4.81 | Experimental Data | |

| Dichloromethane | CH₂Cl₂ | 9.08 | Experimental Data | |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Experimental Data | |

| Dimethyl Sulfoxide | (CH₃)₂SO | 46.7 | Experimental Data | |

| Ethanol | C₂H₅OH | 24.5 | Experimental Data | |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Experimental Data | |

| Hexane | C₆H₁₄ | 1.89 | Experimental Data | |

| Methanol | CH₃OH | 32.7 | Experimental Data | |

| Tetrahydrofuran | C₄H₈O | 7.6 | Experimental Data | |

| Toluene | C₇H₈ | 2.38 | Experimental Data |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is based on the widely used "shake-flask" method.

4.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

-

Centrifuge (optional)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the collected supernatant through a syringe filter that is chemically resistant to the solvent to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

-

Quantitative Analysis:

-

Analyze the diluted solution using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

To calculate the solubility in g/100 mL:

-

Solubility ( g/100 mL) = (Concentration from analysis in g/mL) x 100

-

-

4.3. Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust experimental protocol for its determination. The structural similarity to anisole suggests good solubility in a range of common organic solvents. The provided experimental workflow and data table template will aid researchers in systematically determining and recording the solubility profile of this compound, which is essential for its effective use in research and development. It is recommended that solubility tests be conducted in a range of solvents with varying polarities to establish a comprehensive solubility profile.

References

The Synthetic Versatility of 4-Chloro-2,6-difluoroanisole: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-difluoroanisole is a halogenated aromatic compound that holds significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive chlorine atom and two deactivating fluorine atoms ortho to the methoxy group, allows for selective functionalization through various cross-coupling and substitution reactions. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its utility in the synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries. While direct literature on this specific compound is emerging, this guide leverages established methodologies for structurally related compounds to provide a foundational understanding of its synthetic potential.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the methylation of the corresponding phenol or functional group transformation from the analogous aniline.

A common synthetic approach involves the methylation of 4-chloro-2,6-difluorophenol. This can be achieved using a variety of methylating agents under basic conditions.

A plausible synthetic pathway for the preparation of 4-chloro-2,6-difluorophenol, the precursor to this compound, starts from the commercially available 2,6-difluoroaniline. The synthesis of the related 4-Chloro-2,6-difluoroaniline involves the reaction of 2,6-difluoroaniline with sulfuryl chloride.[1] A similar strategy could be envisioned for the synthesis of the target anisole.

Potential Applications in Organic Synthesis

The strategic placement of halogen atoms and the methoxy group on the aromatic ring of this compound makes it an attractive substrate for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Suzuki-Miyaura Cross-Coupling Reactions

The chlorine atom at the 4-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and vinyl-aryl structures.[1] The C-Cl bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling conditions, allowing for selective functionalization.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling Experiment

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent |

| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | Good to Excellent |

| 3 | PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 90 | Moderate to Good |

Note: These are generalized conditions and may require optimization for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, due to the presence of three halogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). While the chlorine atom is a good leaving group, the fluorine atoms, particularly when activated by ortho and para electron-withdrawing groups, can also be displaced by strong nucleophiles. The methoxy group, being an ortho, para-director, will influence the regioselectivity of the substitution. Due to the presence of four electron-withdrawing halogen atoms, the aromatic ring of the analogous 3,6-dichloro-2,4-difluoroaniline is highly susceptible to nucleophilic aromatic substitution.

Generalized Mechanism for Nucleophilic Aromatic Substitution (SNAr)

Caption: Generalized mechanism for the SNAr reaction.

Table 2: Potential Nucleophiles and Conditions for SNAr Reactions

| Entry | Nucleophile | Base | Solvent | Temp (°C) |

| 1 | Primary/Secondary Amines | K₂CO₃, Et₃N | DMSO, DMF | 80-150 |

| 2 | Alkoxides (e.g., NaOMe) | - | Corresponding Alcohol | Reflux |

| 3 | Thiols | NaH, K₂CO₃ | DMF, THF | Room Temp to 100 |

Note: These are generalized conditions and the regioselectivity will depend on the specific substrate and reaction conditions.

Applications in Agrochemical and Pharmaceutical Synthesis

Halogenated anilines and anisoles are crucial intermediates in the synthesis of a wide range of agrochemicals and pharmaceuticals. The unique substitution pattern of this compound makes it a valuable precursor for the development of novel bioactive molecules.

Agrochemicals

Polychlorofluoroanilines are key building blocks in the synthesis of various herbicides and fungicides. For instance, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a derivative of a closely related anisole, is a useful intermediate in the preparation of 6-(poly-substituted aryl)-4-aminopicolinate compounds, which are effective herbicides.[2] This suggests that this compound could be a valuable starting material for the synthesis of new agrochemical candidates.

Pharmaceuticals

The substituted aniline and anisole motifs are prevalent in many pharmaceutical compounds, particularly in the development of kinase inhibitors.[3][4][5][6] The specific halogenation pattern of this compound can influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Its derivatives could be explored as potential inhibitors for various kinases involved in cancer and other diseases.

Conclusion

This compound is a promising building block for organic synthesis with significant potential for applications in the development of new agrochemicals and pharmaceuticals. Its reactivity in key transformations such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution allows for the introduction of diverse functionalities. While specific experimental protocols for this compound are still emerging, the methodologies established for structurally similar compounds provide a strong foundation for its exploration in synthetic and medicinal chemistry. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential as a valuable tool for the synthesis of complex and biologically active molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 6-(difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

An In-Depth Technical Guide to 4-Chloro-2,6-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The historical discovery and initial synthesis of 4-Chloro-2,6-difluoroanisole are not well-documented in publicly accessible scientific literature or patents. This guide provides a plausible synthetic pathway based on established principles of organic chemistry and offers a compilation of its known properties and the characteristics of its likely precursors.

Introduction

This compound is a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of chlorine and fluorine atoms on the anisole ring can significantly influence the physicochemical properties of molecules into which it is incorporated, potentially enhancing their biological activity, metabolic stability, and binding affinity to target proteins. This document serves as a technical guide, summarizing the available data on this compound and its immediate synthetic precursors.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and its likely precursors, 4-Chloro-2,6-difluorophenol and 4-Chloro-2,6-difluoroaniline. Data for the aniline precursor is more readily available and experimentally verified.

| Property | This compound | 4-Chloro-2,6-difluorophenol | 4-Chloro-2,6-difluoroaniline |

| CAS Number | 170572-51-7 | 2267-25-6 | 69411-06-9[1] |

| Molecular Formula | C₇H₅ClF₂O | C₆H₃ClF₂O | C₆H₄ClF₂N[2] |

| Molecular Weight | 178.56 g/mol | 164.54 g/mol | 163.55 g/mol [1][2] |

| Appearance | Not specified | Not specified | Colorless to pale yellow crystal[3] |

| Melting Point | Not specified | Not specified | 47-50 °C[2] |

| Boiling Point | Not specified | Not specified | Not specified |

| Solubility | Not specified | Not specified | Slightly soluble in water, soluble in organic solvents.[3] |

| Calculated LogP | 2.63 | Not available | 2.1 |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | Not available | 26 Ų[1] |

Plausible Synthetic Pathway

A logical and established synthetic route to this compound involves a two-step process starting from the commercially available 4-Chloro-2,6-difluoroaniline.

Caption: Plausible two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the plausible synthesis of this compound. These are based on well-established procedures for analogous transformations.

This procedure involves the conversion of the primary aromatic amine, 4-Chloro-2,6-difluoroaniline, into a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Materials:

-

4-Chloro-2,6-difluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Protocol:

-

In a flask equipped with a magnetic stirrer, slowly add 4-Chloro-2,6-difluoroaniline to a solution of concentrated sulfuric acid in water at a low temperature (0-5 °C) using an ice bath.

-

Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution to the aniline solution, maintaining the temperature between 0-5 °C to form the diazonium salt. The reaction is typically monitored for the presence of excess nitrous acid using starch-iodide paper.[4][5]

-

Once the diazotization is complete, the reaction mixture is gently heated to facilitate the hydrolysis of the diazonium salt to 4-Chloro-2,6-difluorophenol.[6][7] Nitrogen gas will be evolved during this step.

-

After cooling, the reaction mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-Chloro-2,6-difluorophenol, which can be further purified by distillation or chromatography.

This step involves the methylation of the hydroxyl group of 4-Chloro-2,6-difluorophenol to form the anisole.

Materials:

-

4-Chloro-2,6-difluorophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Anhydrous Acetone

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

Protocol:

-

In a round-bottom flask, dissolve 4-Chloro-2,6-difluorophenol in anhydrous acetone.

-

Add anhydrous potassium carbonate to the solution. This acts as a base to deprotonate the phenol.

-

Add methyl iodide to the reaction mixture.

-

The mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitoring by TLC or GC).

-

After the reaction is complete, the solid potassium carbonate and potassium iodide are removed by filtration.

-

The acetone is removed from the filtrate by rotary evaporation.

-

The residue is dissolved in diethyl ether and washed with deionized water to remove any remaining salts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography.

Logical Workflow Diagram

The following diagram illustrates the overall workflow from starting material to the final purified product.

Caption: Overall experimental workflow for the synthesis of this compound.

Applications in Drug Development

Halogenated aromatic compounds are pivotal in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity through favorable electrostatic interactions. The chlorine atom can also modulate the electronic properties and lipophilicity of the molecule. As a synthetic intermediate, this compound provides a scaffold that can be further functionalized to create a diverse library of compounds for screening in drug discovery programs. Its utility may lie in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents where precise control of molecular properties is crucial.

Conclusion

While the specific historical context of the discovery of this compound remains elusive, its synthesis can be reliably achieved through established organic chemistry methodologies. This guide provides a comprehensive overview of its properties and a plausible, detailed synthetic route for its preparation. For researchers and professionals in drug development, this compound represents a valuable, albeit specialized, building block for the creation of novel, biologically active molecules. Further research into its applications is warranted to fully explore its potential in medicinal chemistry and materials science.

References

- 1. 4-Chloro-2,6-Difluoroaniline | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 69411-06-9 | 4-CHLORO-2,6-DIFLUOROANILINE [fluoromart.com]

- 3. chembk.com [chembk.com]

- 4. scribd.com [scribd.com]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. Methods of preparation of phenols [unacademy.com]

- 7. orgosolver.com [orgosolver.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Chloro-2,6-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-chloro-2,6-difluoroanisole as a starting material in the synthesis of valuable pharmaceutical intermediates. The focus is on the preparation of precursors for kinase inhibitors, a significant class of therapeutic agents.

Introduction

This compound is a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a chloro group for cross-coupling reactions and two activating fluoro groups, makes it an attractive starting material for the synthesis of complex molecular scaffolds. This document outlines a synthetic pathway to convert this compound into 4-chloro-2,6-difluoroaniline, a key intermediate in the development of p38α kinase inhibitors. The p38 mitogen-activated protein kinases (MAPKs) are crucial mediators in cellular responses to stress and inflammation, and their inhibition is a therapeutic strategy for various diseases, including cancer and inflammatory disorders.[1][2]

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step conversion of this compound to 4-chloro-2,6-difluoroaniline. This intermediate can then be further elaborated, for instance, via Suzuki-Miyaura coupling, to generate biaryl compounds, which are common motifs in kinase inhibitors.

Experimental Protocols

Protocol 1: Demethylation of this compound to 4-Chloro-2,6-difluorophenol

This protocol describes the cleavage of the methyl ether to yield the corresponding phenol, a crucial step for subsequent functionalization.

Materials:

-

This compound

-

Boron tribromide (BBr₃) or other demethylating agents

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (1.2 eq) in DCM to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-